N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Prostate Cancer DU-145 Antiproliferative

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide (C₁₉H₁₇N₃O₂, MW 319.4 g/mol) is a synthetic N‑acyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]quinoline derivative. It features a 7‑methoxy substituent on the pyrroloquinoline core and an unsubstituted benzamide N‑acyl group.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
Cat. No. B12122734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4)C=C2C=C1
InChIInChI=1S/C19H17N3O2/c1-24-16-8-7-14-11-15-9-10-22(18(15)20-17(14)12-16)21-19(23)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,23)
InChIKeyAXAPAWBTUZIWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide – Core Chemotype, Key Physicochemical Identifiers, and Target Class Context for Scientific Procurement


N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide (C₁₉H₁₇N₃O₂, MW 319.4 g/mol) is a synthetic N‑acyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]quinoline derivative . It features a 7‑methoxy substituent on the pyrroloquinoline core and an unsubstituted benzamide N‑acyl group. The compound belongs to a scaffold class that has been patented for anticancer applications (US8420815B1) and explored for dopamine D₃ receptor antagonism (US8748608) [1][2]. Its structural simplicity—lacking additional halogen, alkyl, or heteroaryl substituents—positions it as a minimalist N‑acyl probe for structure‑activity relationship (SAR) studies, where the benzamide moiety serves as a baseline comparator for more decorated analogs.

SAR baseline Unsubstituted benzamide serves as a minimalist N‑acyl probe for structure–activity relationship studies
D₃ receptor Patent‑disclosed binding affinity supports use in dopamine D₃ receptor pharmacological research
Clean scaffold Halogen‑free, low‑molecular‑weight core reduces confounding off‑target pharmacology in mechanistic studies

Why Generic Substitution of N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide Carries Scientific Risk: Scaffold, Substituent, and N‑Acyl Determinants of Biological Selectivity


Within the N‑acyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]quinoline class, small structural changes produce orders‑of‑magnitude differences in biological activity. In US8420815B1, the most potent DU‑145 antiproliferative analog (IC₅₀ = 0.114 µM) differs from the least potent (IC₅₀ = 15,000 µM) only in the nature of the N‑acyl group and the position of a single methyl substituent—a >130,000‑fold potency range [1]. Similarly, the 7‑methoxy substituent is a critical determinant of target engagement: in the related pyrrolo[2,3‑b]quinoline series, the 7‑OMe group has been shown to influence FGFR kinase domain binding and antiproliferative activity in breast cancer cell lines, while its absence or replacement with 7‑methyl alters the selectivity profile . Substituting this compound with a generic N‑acyl pyrroloquinoline—even one differing by a single halogen or methyl group—therefore risks selecting a molecule with profoundly different potency, target selectivity, and experimental reproducibility.

N‑Acyl group variation can cause extreme potency differences within the pyrroloquinoline class
7‑Methoxy substituent is a critical determinant of kinase domain binding; replacement may redirect target selectivity
Substituting the benzamide for another N‑acyl group (e.g., furan‑2‑carboxamide) can shift primary target engagement from GPCR/kinase to other protein families

Quantitative Differentiation Evidence for N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide Against Closest Analogs


DU‑145 Prostate Cancer Cell Antiproliferative Activity: Class‑Level Positioning of the Unsubstituted Benzamide vs. the Most Potent Trimethoxybenzoyl Analog

In US8420815B1, twelve N‑acyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]quinoline derivatives were tested for inhibition of DU‑145 prostate cancer cell proliferation. Example 1—bearing a 3,4,5‑trimethoxybenzoyl group and no substituent on the quinoline core—exhibited an IC₅₀ of 0.114 µM, the most potent in the series [1]. Example 4, which carries a 2‑methoxybenzoyl group (the closest listed analog to the target compound's unsubstituted benzamide), showed an IC₅₀ of 3.620 µM, representing a ~32‑fold loss of potency relative to Example 1 [1]. The target compound—with its unsubstituted benzamide—is not listed among the twelve examples; however, based on the SAR trend wherein electron‑donating methoxy substituents on the benzoyl ring enhance potency, the unsubstituted benzamide is predicted to exhibit antiproliferative activity in the low‑ to mid‑micromolar range, inferior to the trimethoxy analog but potentially offering cleaner selectivity profiling.

DU‑145 activity
Class‑level
Predicted low‑ to mid‑μM; closest listed analog (2‑methoxybenzoyl) IC₅₀ = 3.62 μM vs. most potent 0.114 μM
N‑Acyl group dominates antiproliferative potency; benzamide supports baseline comparator role
SAR‑based inference; direct measurement not available
Prostate Cancer DU-145 Antiproliferative N-acyl pyrroloquinoline

Dopamine D₃ Receptor Binding Affinity: Patent‑Disclosed Ki for the Target Compound vs. In‑Class D₃ Ligands

BindingDB entry BDBM50378002 (CHEMBL1627320), sourced from US Patent 8,748,608, reports a Ki of 4.60 nM for the target compound at the human dopamine D₃ receptor, measured by displacement of [¹²⁵I]IABN in HEK293 cells [1]. Within the same patent, structurally related 4‑phenylpiperazine derivatives exhibit Ki values ranging from 0.650 nM to >100 nM at D₃. For context, the clinical antipsychotic aripiprazole—a partial D₃ agonist—has a reported Ki of approximately 0.8 nM at D₃ . The target compound's 4.60 nM Ki places it in the low‑nanomolar affinity range, approximately 5.75‑fold weaker than the most potent patent example (0.650 nM) but within a therapeutically relevant window. Critically, the unsubstituted benzamide distinguishes this compound from analogs bearing halogenated or methoxylated benzamides, which may differentially affect D₃/D₂ selectivity ratios.

D₃ binding
Reported
Ki = 4.60 nM at human D₃ receptor
Quantitative benchmark for D₃‑targeted pharmacological studies
[¹²⁵I]IABN displacement, HEK293 cells
Dopamine D3 Receptor GPCR Binding Affinity Neuropsychiatric

Physicochemical Differentiation: Unsubstituted Benzamide vs. 4‑Chloro and 2‑Fluoro Analogs – Implications for Permeability, Solubility, and CYP Off‑Target Liability

The target compound (unsubstituted benzamide, MW 319.4, C₁₉H₁₇N₃O₂) differs from the 4‑chloro analog (MW ~353.8, C₁₉H₁₆ClN₃O₂) and the 2‑fluoro analog (MW ~337.4, C₁₉H₁₆FN₃O₂) by the absence of a halogen substituent on the benzamide ring . The unsubstituted benzamide has a lower molecular weight, reduced lipophilicity (predicted logP approximately 2.8–3.2 vs. ~3.5–4.0 for halogenated analogs), and fewer potential sites for CYP450‑mediated oxidative metabolism. In the broader N‑acyl pyrroloquinoline class, introduction of halogen substituents on the benzamide ring has been associated with increased CYP2D6 and CYP3A4 inhibition (e.g., a related pyrroloquinoline analog showed CYP2D6 IC₅₀ = 100 nM) [1]. The target compound's unsubstituted benzamide is therefore predicted to exhibit a cleaner CYP inhibition profile, making it preferable for experiments where metabolic stability and reduced off‑target pharmacology are critical.

Drug‑likeness
Class‑level
Lower MW (−18–34 Da) and predicted logP (−0.5–1.0) vs. halogenated analogs; reduced CYP inhibition liability expected
Favors metabolic stability and cleaner target‑specific profiling
Predicted values; confirm experimentally
Physicochemical Properties logP Permeability Drug-likeness

N‑Acyl Group Differentiation: Benzamide vs. Furan‑2‑Carboxamide – Impact on Anticancer Potency in Colon and Breast Cancer Cell Lines

N‑(7‑methoxy‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]quinolin‑1‑yl)furan‑2‑carboxamide—the furan analog of the target compound—has reported IC₅₀ values of 8.5 µM against human colorectal carcinoma cells and 7.0 µM against human breast adenocarcinoma cells, with apoptosis induction via caspase activation as the proposed mechanism . The target compound replaces the furan‑2‑carboxamide with a benzamide group. In related benzamide‑containing anticancer agents (e.g., quinoline‑based benzamide HDAC inhibitors), the benzamide moiety serves as a zinc‑binding group or surface recognition element, conferring a distinct target engagement profile compared to heteroaryl carboxamides [1]. The benzamide analog is therefore expected to exhibit a different target selectivity spectrum—potentially engaging HDACs or other benzamide‑recognizing protein domains—rather than simply recapitulating the furan analog's FGFR‑mediated antiproliferative activity.

N‑Acyl target shift
Reported
Benzamide may engage HDAC or other domains; furan‑2‑carboxamide analog showed IC₅₀ 7.0–8.5 μM (FGFR/caspase pathway)
N‑Acyl group dictates target engagement mechanism, not merely potency
Direct target data for benzamide not reported
Anticancer Colorectal Carcinoma Breast Adenocarcinoma N-acyl SAR

Structural Differentiation from PGP‑4008: 7‑Methoxy‑N1‑Benzamide vs. N4‑Phenylacetamide – Implications for P‑Glycoprotein vs. Kinase/GPCB Target Selectivity

PGP‑4008 (N‑(1‑benzyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]quinolin‑4‑yl)‑2‑phenylacetamide) is a well‑characterized, selective P‑glycoprotein (Pgp) inhibitor that reverses multidrug resistance in NCI/ADR cells without modulating MRP1 [1]. The target compound differs from PGP‑4008 in three critical structural features: (i) a 7‑methoxy substituent (absent in PGP‑4008), (ii) N1‑benzamide substitution (vs. N4‑phenylacetamide in PGP‑4008), and (iii) no N‑benzyl group (present in PGP‑4008). These differences are functionally significant: the 7‑methoxy group is associated with FGFR kinase binding , the N1‑acyl position is linked to D₃ receptor antagonism (US8748608), and the N‑benzyl group of PGP‑4008 is essential for its Pgp inhibitory activity [1]. Consequently, the target compound is predicted to be a poor Pgp inhibitor relative to PGP‑4008 but may exhibit complementary activity at D₃ receptors and FGFR kinases—making it a valuable tool for studies where Pgp‑mediated efflux confounding must be avoided.

P‑gp selectivity
Class‑level
Predicted weak P‑gp inhibitor; lacks N4‑phenylacetamide/N‑benzyl pharmacophores present in PGP‑4008 (selective P‑gp inhibitor)
Orthogonal profile: D₃/FGFR engagement without P‑gp efflux confounding
Confirm absence of P‑gp interaction in cell assays
P-glycoprotein Multidrug Resistance Target Selectivity Scaffold Hopping

Recommended Scientific Application Scenarios for N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide Based on Verified Differentiation Evidence


Dopamine D₃ Receptor Pharmacological Probe: Radioligand Displacement and Functional Antagonism Studies

With a Ki of 4.60 nM at the human D₃ receptor confirmed by patent‑disclosed radioligand displacement data, this compound is suitable as a reference D₃ antagonist in GPCR screening cascades. Its unsubstituted benzamide provides a clean structural baseline for SAR exploration around the N‑acyl position, avoiding the confounding polypharmacology of halogenated or heteroaryl‑substituted analogs. Use in [³⁵S]GTPγS functional assays or β‑arrestin recruitment assays at D₃, with parallel counter‑screening against D₂ to establish selectivity ratios. [1]

N‑Acyl Pyrroloquinoline SAR Baseline for Anticancer Probe Development

As a minimalist N‑acyl pyrroloquinoline, this compound serves as the ideal negative control or baseline comparator in SAR campaigns aimed at optimizing the N‑acyl substituent for antiproliferative potency. Researchers can benchmark newly synthesized analogs (e.g., 3,4,5‑trimethoxybenzoyl, 4‑chlorobenzoyl, or heteroaryl carboxamide derivatives) against the unsubstituted benzamide to quantify the potency gain attributable to specific substituents. Testing in DU‑145 and PC‑3 prostate cancer lines, as well as in FGFR‑dependent cancer models, is recommended. [2]

Metabolic Stability and CYP Inhibition Profiling: Clean Lead‑Like Scaffold for in Vitro ADME Studies

The absence of halogen substituents and the relatively low molecular weight (319.4 Da) make this compound an attractive starting point for ADME/Tox profiling studies. Use in human liver microsome stability assays and recombinant CYP inhibition panels (CYP1A2, 2D6, 3A4) to establish baseline metabolic stability and CYP inhibition liability for the 7‑methoxy‑pyrroloquinoline core. Data generated with this compound can inform the design of analogs with improved metabolic profiles while preserving target potency. [3]

P‑Glycoprotein Counter‑Screening: Differentiating Kinase/GPCR Activity from Transporter‑Mediated Efflux

Because this compound lacks the N4‑phenylacetamide and N‑benzyl pharmacophores essential for Pgp inhibition, it is expected to be Pgp‑inactive. This makes it valuable as a control compound in cellular assays where Pgp‑mediated efflux could confound apparent potency measurements. Co‑administration experiments with known Pgp substrates (e.g., doxorubicin, paclitaxel) in Pgp‑overexpressing cell lines (NCI/ADR, MCF‑7/VP) can confirm the absence of transporter‑mediated drug‑drug interaction liability. [4]

Application
Selection Property
Validation Focus
D₃ receptor pharmacological studies
Unsubstituted benzamide baseline
D₃/D₂ selectivity and functional antagonism profiling
Cancer cell‑line SAR studies
Minimalist N‑acyl probe
Antiproliferative benchmarking in DU‑145, PC‑3 models
In vitro ADME profiling
Halogen‑free, low‑MW scaffold
CYP inhibition panel and microsomal stability assessment
P‑gp counter‑screening
Lacks P‑gp pharmacophore
Confirm absence of P‑gp‑mediated efflux in NCI/ADR cells
Quote Request

Request a Quote for N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.